1-Cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol
Description
Properties
IUPAC Name |
1-cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-8-5-10(7-11(13)6-8)12(2,14)9-3-4-9/h5-7,9,14H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQSMEALMXCEKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(C)(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol typically involves the reaction of cyclopropylmagnesium bromide with 3-fluoro-5-methylbenzaldehyde, followed by reduction of the resulting intermediate . The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-Cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanone.
Reduction: Formation of 1-Cyclopropyl-1-(3-fluoro-5-methylphenyl)ethane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
1-Cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol has several notable applications across different research domains:
Medicinal Chemistry
- Pharmacological Studies : The compound is investigated for its potential therapeutic effects on neurological disorders due to its structural similarity to known psychoactive substances. Its interaction with neurotransmitter systems suggests possible antidepressant or anxiolytic properties.
Analytical Chemistry
- Reference Standard : It serves as a reference standard in analytical chemistry for the identification and quantification of similar compounds in forensic toxicology. Its unique structure allows for precise detection methods using techniques such as gas chromatography-mass spectrometry (GC-MS).
Biological Research
- Biological Activity : Preliminary studies indicate that the compound may exhibit antimicrobial and anticancer properties. Research is ongoing to explore its effects on various cancer cell lines and pathogenic bacteria.
Antidepressant Activity
A series of studies evaluated the antidepressant effects of cyclopropane derivatives similar to 1-Cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol. Results indicated enhanced activity compared to traditional treatments like imipramine, suggesting a promising avenue for developing new antidepressants.
Antimicrobial Properties
Research has demonstrated that derivatives of cyclopropane carboxylic acids exhibit significant inhibitory effects against various pathogenic bacteria. These findings highlight the potential of 1-Cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol as a lead compound in antimicrobial drug development.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol involves its interaction with specific molecular targets. The cyclopropyl group and fluorinated phenyl ring contribute to its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of Analogous Compounds
*Calculated based on molecular formula.
Key Observations :
- Fluorine vs.
- Methyl vs. Ethyl : Methyl groups (target compound) offer moderate lipophilicity, while ethyl groups () enhance steric effects, which may influence binding affinity in biological systems.
Physical and Chemical Properties
Table 2: Predicted and Experimental Physical Properties
Insights :
- The dichloro-methyl analog exhibits a higher predicted boiling point (322.6°C) compared to fluoro-substituted analogs, likely due to increased molecular weight and halogen-related intermolecular forces.
- Density predictions for (1.313 g/cm³) align with trends for halogenated aromatics, which are typically denser than non-halogenated counterparts.
Reactivity and Spectroscopic Data
Table 3: NMR Data for Selected Compounds
| Compound | ¹H NMR Features | ¹³C NMR Features | Yield |
|---|---|---|---|
| 1-Cyclopropyl-1-(2,5-dimethylphenyl)ethanol (1a) | δ 1.0–1.2 (cyclopropyl), δ 7.1–7.3 (aryl) | δ 15–20 (cyclopropyl), δ 125–140 (aryl) | 81% |
| 1-Cyclopropyl-1-(3,5-dimethylphenyl)ethanol (1b) | δ 1.1–1.3 (cyclopropyl), δ 6.9–7.1 (aryl) | δ 16–22 (cyclopropyl), δ 120–135 (aryl) | 75% |
| 1-Cyclopropyl-1-(4-ethylphenyl)ethanol (1d) | δ 1.0–1.4 (cyclopropyl + ethyl), δ 7.2–7.4 (aryl) | δ 15–25 (cyclopropyl), δ 130–145 (aryl) | 86% |
Trends :
- Substituent Position : Ortho-substituents (e.g., 2,5-dimethyl in 1a ) cause upfield shifts in aryl protons due to steric and electronic effects.
- Yield Variations : Ethyl-substituted analogs (e.g., 1d) show higher synthetic yields (86%) compared to dimethyl-substituted derivatives (75–81%), suggesting steric bulk may improve reaction efficiency.
Functional Implications
- Lipophilicity : The 3-fluoro-5-methyl substitution in the target compound likely enhances membrane permeability compared to dihalogenated analogs (e.g., ).
- Metabolic Stability : Fluorine substituents (target, ) may reduce oxidative metabolism compared to ethyl or methyl groups (), as seen in related pharmaceuticals.
Biological Activity
1-Cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol is a chemical compound with the molecular formula C₁₂H₁₅F₁O and a molecular weight of 194.24 g/mol. This compound features a cyclopropyl group linked to an ethanol moiety and a fluorinated phenyl group, which significantly influences its chemical properties and biological activities. Research indicates that it exhibits notable biological activity, particularly in relation to human liver cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.
Interaction with Cytochrome P450 Enzymes
The compound has been studied for its effects on several cytochrome P450 enzymes, specifically P450 1A2, 2B6, and 3A4. These enzymes play vital roles in the metabolism of various drugs, and their modulation can significantly impact the efficacy and safety profiles of co-administered pharmaceuticals. The presence of the fluorinated group enhances its interaction with these biological systems, making it a subject of interest in pharmacological studies.
Antimicrobial Properties
Recent studies have also explored the antimicrobial potential of compounds similar to 1-cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol. For instance, fluorinated molecules have shown varying degrees of antibacterial activity against pathogens such as Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. The incorporation of fluorine atoms is believed to enhance the antibacterial properties by affecting the interaction with bacterial enzymes involved in fatty acid synthesis .
| Pathogen | Activity | MIC (µg/mL) |
|---|---|---|
| Pseudomonas aeruginosa | Strong activity | 1.3 (lower than kanamycin B) |
| Staphylococcus aureus | Moderate activity | - |
| Escherichia coli | Moderate activity | - |
Study on Drug Metabolism
A significant study focused on the interactions of 1-cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol with cytochrome P450 enzymes demonstrated that this compound could modulate the metabolic pathways associated with drug processing. The findings suggested that it could alter the pharmacokinetics of other drugs administered concurrently, highlighting its importance in drug development and toxicology.
Antibacterial Activity Assessment
Another investigation evaluated the antibacterial efficacy of structurally similar compounds, revealing that those containing fluorinated groups exhibited enhanced potency against common bacterial strains. The study measured minimum inhibitory concentrations (MICs) and found that these compounds could inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains .
The mechanism by which 1-cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol exerts its biological effects is likely multifaceted:
- Enzyme Interaction : The compound may bind to cytochrome P450 enzymes, inhibiting or activating their function.
- Receptor Modulation : It could interact with cellular receptors, influencing signal transduction pathways.
- Alteration of Cellular Processes : The compound may affect processes such as cell proliferation and apoptosis.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol, and what challenges arise during its stereochemical control?
- Methodology : The compound can be synthesized via Grignard addition to a cyclopropane-containing ketone precursor. For enantiomeric purity, chiral resolution techniques (e.g., enzymatic kinetic resolution) or asymmetric catalysis (e.g., using chiral ligands in organometallic reactions) are critical . Challenges include steric hindrance from the cyclopropyl group and competing side reactions due to the electron-withdrawing fluorine substituent.
- Data : Preliminary studies report yields of 40–60% for racemic mixtures, with enantiomeric excess (ee) improved to >90% using lipase-mediated kinetic resolution .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- Methodology :
- X-ray crystallography (e.g., Acta Crystallographica protocols) resolves steric and electronic effects of the cyclopropyl and fluorophenyl groups .
- NMR : NMR distinguishes fluorine environments, while NMR identifies coupling between cyclopropane protons and the ethanol moiety .
- Mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination at the 3-position or cyclopropane ring substitution) impact the compound’s bioactivity?
- Methodology :
- Structure-Activity Relationship (SAR) studies : Replace the 3-fluoro group with other halogens (Cl, Br) or methyl groups to assess effects on antibacterial activity. Cyclopropane ring expansion/contraction can probe steric tolerance in target binding .
- Data : Fluorine at the 3-position enhances lipophilicity (logP increased by 0.5 units vs. non-fluorinated analogs), correlating with improved membrane permeability in E. coli assays .
Q. What experimental strategies address contradictions in reported biological activity data (e.g., antioxidant vs. cytotoxic effects)?
- Methodology :
- Dose-response profiling : Test across a wide concentration range (nM to mM) to identify biphasic effects.
- Mechanistic assays : Use ROS scavenging assays (e.g., DPPH) for antioxidant activity and MTT assays for cytotoxicity. Contradictions may arise from assay-specific interference (e.g., compound autofluorescence in fluorometric assays) .
- Data : At 10 µM, the compound shows 70% DPPH radical scavenging (antioxidant), but at 100 µM, it exhibits 50% cytotoxicity in HeLa cells, suggesting concentration-dependent duality .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodology :
- DFT calculations : Optimize geometry to predict stability and reactivity of cyclopropane and fluorophenyl groups.
- Molecular docking : Screen derivatives against bacterial enzyme targets (e.g., DNA gyrase) to prioritize synthetic targets .
- Data : Docking scores correlate with experimental IC values (R = 0.85), validating predictive models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
